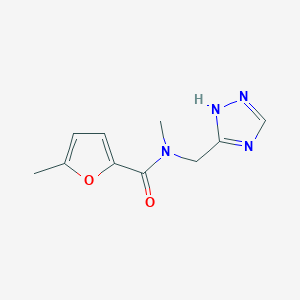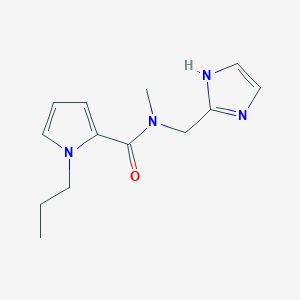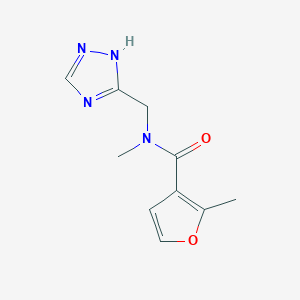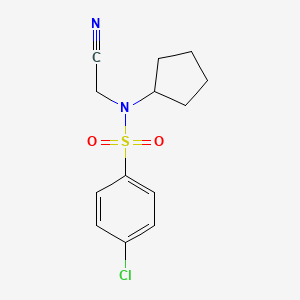![molecular formula C10H14BrNO3S B7594884 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid, also known as BMT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMT-2 is a small molecule that belongs to the class of beta-adrenergic agonists and has been shown to have potent anabolic effects on skeletal muscle tissue.
Wirkmechanismus
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid acts as a beta-adrenergic agonist and stimulates the beta-2 adrenergic receptors in skeletal muscle tissue. This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA). PKA then phosphorylates several downstream targets, leading to an increase in protein synthesis and a decrease in protein degradation. This results in an overall increase in muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal models, as well as improve glucose uptake and insulin sensitivity in skeletal muscle tissue. This compound has also been shown to increase the expression of several genes involved in muscle growth and repair, including MyoD, myogenin, and IGF-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its potent anabolic effects on skeletal muscle tissue. This makes it a valuable tool for studying muscle growth and repair. However, one of the limitations of using this compound is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid. One area of interest is the potential use of this compound in the treatment of muscle wasting diseases such as cachexia and sarcopenia. Another area of interest is the potential use of this compound in the treatment of obesity and diabetes. Further research is also needed to fully understand the safety and efficacy of this compound in humans, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of 3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2-methyl-2-hydroxypropanoic acid with a tert-butyl group. The protected compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-bromothiophen-2-ylmethanol to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to have potent anabolic effects on skeletal muscle tissue, making it a potential candidate for the treatment of muscle wasting diseases such as cachexia and sarcopenia. This compound has also been shown to have potential applications in the treatment of obesity and diabetes, as it has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle tissue.
Eigenschaften
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(15,9(13)14)6-12(2)4-8-3-7(11)5-16-8/h3,5,15H,4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAINHWCRJWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC(=CS1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)


![5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)

![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)



![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)